molecular formula C23H27FN2O2 B4791062 N-benzyl-1-(2-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide

N-benzyl-1-(2-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide

Cat. No.: B4791062
M. Wt: 382.5 g/mol
InChI Key: HUEVYHOMHDRPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide, also known as compound 1, is a novel synthetic compound that has been gaining attention in the field of medicinal chemistry and pharmacology. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide 1 is not fully understood, but it is believed to act through multiple pathways. In cancer, this compound 1 induces apoptosis and cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of anti-apoptotic proteins. In inflammation, this compound 1 inhibits the production of pro-inflammatory cytokines by blocking the activity of nuclear factor-kappa B. In pain, this compound 1 modulates the activity of nociceptive pathways by inhibiting the activity of voltage-gated sodium channels.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound 1 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of cyclooxygenase-2, and reduce the infiltration of immune cells. In pain, this compound 1 has been shown to reduce nociceptive responses and increase pain threshold.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-1-(2-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide 1 in lab experiments is its high potency and selectivity. Compound 1 has been shown to have a high affinity for its targets and a low toxicity profile. However, one of the limitations of using this compound 1 in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of N-benzyl-1-(2-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide 1. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and improve its solubility in water. Additionally, future studies may explore the potential of this compound 1 as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases.

Scientific Research Applications

Compound 1 has been studied extensively in preclinical studies as a potential therapeutic agent for various diseases such as cancer, inflammation, and pain. In cancer, N-benzyl-1-(2-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide 1 has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, this compound 1 has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In pain, this compound 1 has shown analgesic effects by modulating the activity of nociceptive pathways.

Properties

IUPAC Name

N-benzyl-1-(2-fluorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2/c1-17(2)26(16-18-8-4-3-5-9-18)22(27)19-12-14-25(15-13-19)23(28)20-10-6-7-11-21(20)24/h3-11,17,19H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEVYHOMHDRPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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